![molecular formula C30H54O4 B1206053 25(R)-Hydroxyprotopanaxadiol CAS No. 83349-37-5](/img/structure/B1206053.png)
25(R)-Hydroxyprotopanaxadiol
Overview
Description
25(R)-Hydroxyprotopanaxadiol (25-OH-PPD) is a naturally occurring compound found in a variety of plants, including ginseng, and is known to exhibit a variety of biological activities. It is a member of the class of compounds known as terpenoids, which are composed of five-carbon isoprene units. 25-OH-PPD has been studied extensively for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Scientific Research Applications
Addiction Research
25®-Hydroxyprotopanaxadiol: may have implications in addiction research, particularly in understanding the mechanisms of polysubstance use. Studies could explore its effects on behavioral, cognitive, and pharmacological aspects of addiction .
Medicine
In the medical field, 25®-Hydroxyprotopanaxadiol could be investigated for its potential therapeutic uses. For example, it might be studied for its effects on cardiovascular health or its anti-inflammatory properties .
Pharmacology
Pharmacological studies might examine 25®-Hydroxyprotopanaxadiol for its interaction with various neurotransmitter systems. Research could focus on dose-response relationships and therapeutic indices to optimize its use in treatments .
Clinical Trials
25®-Hydroxyprotopanaxadiol: could be the subject of clinical trials to evaluate its safety and efficacy in humans. These trials could provide valuable data on its potential as a pharmaceutical agent .
Biochemistry
Biochemical research might investigate how 25®-Hydroxyprotopanaxadiol interacts at the molecular level, affecting enzyme activity, gene expression, or metabolic pathways .
Neuroscience
In neuroscience, 25®-Hydroxyprotopanaxadiol could be studied for its effects on brain function, potentially influencing cognitive processes or neurological health .
properties
IUPAC Name |
(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54O4/c1-25(2,33)13-9-14-30(8,34)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-34H,9-18H2,1-8H3/t19-,20+,21-,22+,23-,24-,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYVIIIEJKSVBR-XHJPDDKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC(C4C3(CCC4C(C)(CCCC(C)(C)O)O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]4[C@@](C)(CCCC(C)(C)O)O)C)O)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601003342 | |
Record name | Dammarane-3,12,20,25-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601003342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
25(R)-Hydroxyprotopanaxadiol | |
CAS RN |
83349-37-5 | |
Record name | Dammarane-3,12,20,25-tetrol, (3beta,12beta,20R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083349375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dammarane-3,12,20,25-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601003342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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